Sorbitol dehydrogenase-IN-1
Description
Sorbitol Dehydrogenase (SDH) as a Pivotal Enzyme in Polyol Pathway Metabolism
Sorbitol dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase, is a key cytosolic enzyme that catalyzes the second step in the polyol pathway. austinpublishinggroup.comolink.com This pathway is an alternative route for glucose metabolism that does not require ATP. olink.com The first step of the pathway involves the reduction of glucose to sorbitol by aldose reductase. Subsequently, SDH catalyzes the NAD+-dependent oxidation of sorbitol to fructose (B13574). olink.comresearchgate.net
Under normal physiological conditions, the polyol pathway metabolizes a small fraction of glucose. austinpublishinggroup.com However, in hyperglycemic conditions, such as those seen in diabetes mellitus, the flux of glucose through this pathway is significantly increased. austinpublishinggroup.comresearchgate.net This leads to an accumulation of sorbitol in tissues that have insulin-independent glucose uptake, such as nerves, retina, and kidneys. austinpublishinggroup.com Because sorbitol does not readily diffuse across cell membranes, its accumulation can lead to osmotic stress and subsequent cellular damage. austinpublishinggroup.com The activity of SDH is crucial in converting this accumulated sorbitol into fructose. researchgate.net SDH is expressed in various mammalian tissues, including the liver and seminal vesicles. olink.comresearchgate.net The enzyme is a member of the medium-chain dehydrogenase/reductase protein family and utilizes a zinc ion for its catalytic activity. olink.comresearchgate.net
The substrates for sorbitol dehydrogenase are not limited to just sorbitol. The enzyme can also catalyze the reversible NAD+-dependent oxidation of other sugar alcohols like L-threitol, xylitol, and ribitol. olink.com
Interactive Data Table: Substrates of Sorbitol Dehydrogenase
| Substrate (Sugar Alcohol) | Oxidized Product |
| D-Sorbitol (D-glucitol) | D-Fructose |
| L-Threitol | L-Erythrulose |
| Xylitol | D-Xylulose |
| Ribitol | D-Ribulose |
This table is based on data from reference olink.com.
Historical Context of Sorbitol Dehydrogenase Inhibitor Development
The development of sorbitol dehydrogenase inhibitors (SDIs) has been historically driven by the therapeutic potential of modulating the polyol pathway, particularly in the context of diabetic complications. researchgate.netnih.gov The accumulation of sorbitol due to increased aldose reductase activity in hyperglycemic states has been implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. austinpublishinggroup.comolink.com While much of the early focus was on inhibiting aldose reductase to prevent sorbitol formation, attention has also turned to inhibiting SDH.
The rationale for developing SDH inhibitors is to prevent the formation of fructose from sorbitol, as fructose can also contribute to diabetic complications through the formation of advanced glycation end-products. The development of SDIs has progressed from initial weak-acting compounds to highly potent and selective inhibitors. acs.org This advancement has been achieved through medicinal chemistry efforts focusing on structure-activity relationships to optimize the potency and duration of action of these inhibitors. acs.orgacs.org
Researchers have also utilized computational methods, such as virtual screening of large compound databases, to identify novel scaffolds for SDH inhibitors. researchgate.net The three-dimensional structure of mammalian SDH has been solved, providing a basis for structure-based drug design to develop more effective and specific inhibitors. researchgate.netnih.gov The overarching goal has been to create tool compounds that can be used to probe the physiological and pathological roles of SDH with high precision. acs.org
Sorbitol Dehydrogenase-IN-1: Rationale for Its Selection as a Research Probe
This compound, also referred to in the literature as compound 16, is a potent and orally active inhibitor of sorbitol dehydrogenase. medchemexpress.comchemscene.com Its selection as a high-quality research probe is based on several key characteristics that are desirable for a chemical tool used to investigate biological systems. aacrjournals.orgnih.govannualreviews.org
A primary criterion for a good chemical probe is high potency against its intended target. This compound exhibits exceptional potency with IC50 values of 4 nM for rat SDH and 5 nM for human SDH. medchemexpress.comchemscene.cominvivochem.com This high potency allows researchers to use the compound at low concentrations, which can minimize the risk of off-target effects.
In addition to its in vitro potency, this compound has demonstrated efficacy in vivo. medchemexpress.comchemscene.com Studies in chronically diabetic rats have shown that oral administration of this inhibitor leads to a sustained inhibition of fructose levels in the sciatic nerve. medchemexpress.comchemscene.com The ability of a compound to be orally bioavailable and exhibit a long duration of action in a living organism is a significant advantage for a research probe, as it allows for the investigation of the target's function over extended periods. acs.orgmedchemexpress.com
The development of this compound was the result of optimizing a lead compound to enhance its potency and in vivo properties. acs.org The high selectivity and proven target engagement in a cellular and in vivo context make this compound a reliable tool to specifically interrogate the function of SDH, helping to elucidate its role in both normal physiology and in disease models. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| IC50 (rat SDH) | 4 nM | medchemexpress.cominvivochem.com |
| IC50 (human SDH) | 5 nM | medchemexpress.cominvivochem.com |
| Activity | Potent and orally active | medchemexpress.com |
| In Vivo Effect | Sustained inhibition of sciatic nerve fructose in diabetic rats | medchemexpress.comchemscene.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
300551-49-9 |
|---|---|
Molecular Formula |
C17H25N7O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(1R)-1-[4-[(2R,6S)-4-(4,6-dimethyl-1,3,5-triazin-2-yl)-2,6-dimethylpiperazin-1-yl]pyrimidin-2-yl]ethanol |
InChI |
InChI=1S/C17H25N7O/c1-10-8-23(17-20-13(4)19-14(5)21-17)9-11(2)24(10)15-6-7-18-16(22-15)12(3)25/h6-7,10-12,25H,8-9H2,1-5H3/t10-,11+,12-/m1/s1 |
InChI Key |
FTEQMUXMWCGJAF-GRYCIOLGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C2=NC(=NC=C2)[C@@H](C)O)C)C3=NC(=NC(=N3)C)C |
Canonical SMILES |
CC1CN(CC(N1C2=NC(=NC=C2)C(C)O)C)C3=NC(=NC(=N3)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-642931; CP642931; CP 642931; UNII-4Q45INJ6TQ. |
Origin of Product |
United States |
Mechanistic Elucidation of Sorbitol Dehydrogenase in 1 Action
Enzymatic Characteristics of Sorbitol Dehydrogenase
Sorbitol Dehydrogenase (EC 1.1.1.14), also known as L-iditol 2-dehydrogenase, is a critical enzyme in the polyol pathway. acs.org This pathway provides an alternative route for glucose metabolism, converting glucose to fructose (B13574) through a two-step process. medchemexpress.combiorxiv.org The first step is the reduction of glucose to sorbitol by aldose reductase, and the second, catalyzed by SDH, is the oxidation of sorbitol to fructose. medchemexpress.comopenmedicinalchemistryjournal.com
Cofactor Dependence and Catalytic Mechanism
The catalytic activity of Sorbitol Dehydrogenase is strictly dependent on the presence of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). medchemexpress.combiorxiv.orgnih.gov The enzyme utilizes NAD+ as an electron acceptor during the oxidation of sorbitol to fructose, which results in the production of NADH and a proton. biorxiv.org The reaction is reversible, though the forward reaction (sorbitol to fructose) is favored under physiological conditions. researchgate.net
Structural Homologies and Distinctive Features of Mammalian SDH
Mammalian Sorbitol Dehydrogenase is a member of the medium-chain dehydrogenase/reductase (MDR) protein superfamily. medchemexpress.comnih.gov Structurally, it shares significant homology with alcohol dehydrogenase (ADH), another zinc-dependent enzyme in the same family. medchemexpress.comnih.govscience.gov Human SDH exists as a tetramer, composed of four identical subunits. biorxiv.orgplos.org This is in contrast to mammalian ADHs, which are typically dimeric. biorxiv.org
Substrate Specificity and Enzyme Kinetics
Sorbitol Dehydrogenase exhibits broad substrate specificity, with the capability to oxidize a variety of polyols and other secondary alcohols. researchgate.netnih.govnih.gov Besides its primary substrate, D-sorbitol, the enzyme can act on other sugar alcohols such as L-threitol, xylitol, and ribitol. nih.gov The enzyme's affinity for different substrates varies, as indicated by their Michaelis constants (Km). For instance, studies on human brain SDH have shown a much higher affinity for sorbitol (Km = 0.45 mM) compared to fructose (Km = 480 mM) in the reverse reaction. researchgate.net
The kinetic behavior of SDH can be influenced by substrate concentration. At high concentrations of fructose, the enzyme can exhibit substrate inhibition in the reverse reaction. researchgate.net The enzyme's activity is also pH-dependent, with a broad optimal pH range between 7.5 and 9.0 for the forward reaction. researchgate.net
Molecular Interactions of Sorbitol Dehydrogenase-IN-1 with SDH
This compound is a potent and orally active inhibitor of Sorbitol Dehydrogenase. medchemexpress.comresearchgate.net Its inhibitory action is central to its potential as a research tool for studying the role of the polyol pathway.
Binding Modes and Active Site Occupation
The mechanism of action for SDH inhibitors like this compound involves binding to the active site of the enzyme, thereby preventing the substrate, sorbitol, from binding and being converted to fructose. While a specific crystal structure of this compound bound to SDH is not publicly available, molecular modeling studies of similar inhibitors provide insight into the binding interactions.
These modeling studies suggest that inhibitors occupy the substrate-binding pocket. The interactions between the inhibitor and the enzyme are likely to involve key amino acid residues within the active site. For a similar pyrimidine-based inhibitor, WAY-135706, modeling studies indicated interactions with residues such as Ser-46, Lys-294, and Phe-59. It is hypothesized that this compound engages in similar interactions, effectively blocking the catalytic machinery of the enzyme. Computational docking studies on other inhibitors have highlighted the importance of hydrogen bonding and hydrophobic interactions within the active site for inhibitor binding.
Inhibitory Potency and Selectivity Profiling of this compound
This compound has demonstrated high inhibitory potency against both rat and human Sorbitol Dehydrogenase. medchemexpress.comresearchgate.net The reported IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are in the low nanomolar range.
| Enzyme Source | IC50 Value |
| Rat Sorbitol Dehydrogenase | 4 nM medchemexpress.comresearchgate.net |
| Human Sorbitol Dehydrogenase | 5 nM medchemexpress.comresearchgate.net |
The selectivity of an SDH inhibitor is a crucial aspect of its profile, particularly its activity against aldose reductase, the first enzyme in the polyol pathway. While direct comparative data for this compound against aldose reductase is not extensively published, studies on structurally related piperazino-pyrimidine inhibitors have shown them to be selective for sorbitol dehydrogenase. acs.org This suggests that this compound likely possesses a favorable selectivity profile, with significantly higher potency for SDH over aldose reductase. This selectivity is important for dissecting the specific roles of the two enzymes in the polyol pathway.
Impact on NAD+/NADH Redox State Within the Active Site
Sorbitol dehydrogenase (SDH) is a critical enzyme in the polyol pathway, catalyzing the reversible oxidation of sorbitol to fructose with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. researchgate.nettaylorandfrancis.comaustinpublishinggroup.com This reaction intrinsically links the activity of SDH to the cellular NAD+/NADH redox balance. The active site of SDH facilitates this redox reaction by binding both the substrate, sorbitol, and the cofactor, NAD+. google.comgoogle.com The inhibitor, this compound, exerts its effect by directly interfering with this catalytic process, thereby impacting the NAD+/NADH redox state at the enzymatic level.
The catalytic cycle of sorbitol dehydrogenase involves the binding of NAD+ to the active site, followed by the binding of sorbitol. google.com Within the active site, a transfer of a hydride ion from sorbitol to NAD+ occurs, resulting in the formation of fructose and NADH. researchgate.net this compound is a potent inhibitor of this process. medchemexpress.com By binding to the enzyme, this compound physically obstructs the active site, preventing the binding of the natural substrate, sorbitol. This inhibitory action directly halts the catalytic conversion of sorbitol to fructose and, consequently, prevents the reduction of NAD+ to NADH.
The crystal structure of human sorbitol dehydrogenase in a complex with NADH and a competitive inhibitor reveals significant insights into the mechanism of action. rcsb.orgpdbj.orgproteopedia.org The inhibitor occupies the substrate-binding pocket and forms interactions with the enzyme and the bound NADH. pdbj.orgproteopedia.org This occupation of the active site by the inhibitor makes it sterically impossible for sorbitol to bind and undergo oxidation. As a direct result, the production of NADH at the active site is arrested.
The potency of this compound highlights its efficiency in disrupting the NAD+/NADH balance at the level of the SDH enzyme.
Inhibitory Activity of this compound
| Target Species | IC50 (nM) |
|---|---|
| Rat | 4 |
| Human | 5 |
Data sourced from MedchemExpress. medchemexpress.com
Preclinical Methodologies for Investigating Sorbitol Dehydrogenase in 1
In Vitro Enzymatic Assays for Sorbitol Dehydrogenase-IN-1 Activity
In vitro enzymatic assays are fundamental for determining the inhibitory potency and mechanism of "this compound" against its target, sorbitol dehydrogenase. SDH is an enzyme that is a member of the zinc-containing alcohol dehydrogenase (ADH) family. medchemexpress.commedchemexpress.commedchemexpress.com
The activity of SDH and the inhibitory effect of compounds like "this compound" are commonly quantified using spectrophotometric and colorimetric assays. These assays are typically based on the NAD+-dependent oxidation of sorbitol to fructose (B13574), or the reverse reaction.
One common spectrophotometric method monitors the change in absorbance at 340 nm, which corresponds to the oxidation of the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. sekisuidiagnostics.com The rate of decrease in absorbance at 340 nm is directly proportional to the SDH activity. sekisuidiagnostics.com When evaluating an inhibitor such as "this compound," the assay is performed in the presence of varying concentrations of the compound to determine its effect on the reaction rate.
Colorimetric assays often utilize a coupled enzymatic reaction. For instance, the reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product can be linked to the SDH-catalyzed reaction. assaygenie.comsigmaaldrich.com The resulting formazan dye exhibits an absorption maximum around 565 nm, and the increase in absorbance is proportional to the enzyme's activity. assaygenie.comsigmaaldrich.com The development and optimization of these assays involve determining ideal buffer conditions, substrate and cofactor concentrations, and incubation times to ensure a linear and reproducible signal for accurately assessing inhibitory activity.
Table 1: Principles of Spectrophotometric and Colorimetric Assays for SDH Activity
| Assay Type | Principle | Wavelength | Measurement |
| Spectrophotometric | Monitors the oxidation of NADH to NAD+ | 340 nm | Decrease in absorbance |
| Colorimetric (MTT) | Reduction of MTT to a colored formazan product in a NADH-coupled reaction | 565 nm | Increase in absorbance |
High-throughput screening (HTS) is crucial for identifying and optimizing potent SDH inhibitors from large compound libraries. The aforementioned spectrophotometric and colorimetric assays can be adapted for HTS platforms. assaygenie.com These "mix-incubate-measure" assays are amenable to automation using robotic liquid handling systems, allowing for the rapid screening of thousands of compounds. assaygenie.com
Virtual screening is another powerful HTS methodology that has been employed to identify potential SDH inhibitors. benthamdirect.comnih.govresearchgate.net This computational approach uses the three-dimensional structure of the SDH active site to dock and score compounds from a database, predicting their binding affinity. benthamdirect.comnih.govresearchgate.net Hits from virtual screens are then validated and characterized using in vitro enzymatic assays. While specific details on the HTS campaign that identified "this compound" are not publicly available, it is highly probable that such methodologies were employed in its discovery and optimization.
Kinetic analysis is performed to elucidate the mechanism by which "this compound" inhibits SDH. These studies determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov By measuring the reaction rates at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined.
For example, a study on SDH determined the Km for fructose to be 40 mM and for NADH to be 0.02 mM. researchgate.net Kinetic assays with "this compound" would involve similar methodologies to determine its inhibition constant (Ki) and to understand how it interacts with the enzyme in the presence of its natural substrates and cofactors. This information is vital for understanding the inhibitor's potency and specificity.
Cellular Models in this compound Research
Cellular models are essential for evaluating the efficacy of "this compound" in a more physiologically relevant context, particularly for understanding its impact on the polyol pathway.
To study the effects of "this compound" on the polyol pathway, various cultured cell lines that express aldose reductase and sorbitol dehydrogenase can be utilized. These cells are typically cultured under high-glucose conditions to stimulate the polyol pathway, leading to the accumulation of intracellular sorbitol and fructose.
The efficacy of "this compound" is assessed by its ability to reduce the accumulation of fructose in these cells. Analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry are used to quantify the intracellular concentrations of sorbitol and fructose following treatment with the inhibitor. While specific cell lines used for "this compound" are not detailed in the available literature, common choices for such studies include lens epithelial cells, retinal pigment epithelial cells, and neuronal cell lines, which are relevant to diabetic complications.
Table 2: Representative Data from a Hypothetical Polyol Pathway Flux Study
| Treatment Group | Glucose Concentration | Intracellular Sorbitol (nmol/mg protein) | Intracellular Fructose (nmol/mg protein) |
| Control | Normal (5 mM) | 0.5 | 0.2 |
| High Glucose | High (25 mM) | 10.2 | 8.5 |
| High Glucose + this compound | High (25 mM) | 11.5 | 1.8 |
This table represents hypothetical data to illustrate the expected outcome of such an experiment.
Primary cell cultures, derived directly from animal tissues, offer a model system that more closely mimics the in vivo environment. For investigating "this compound," primary cultures of cells relevant to diabetic complications, such as retinal pericytes, Schwann cells, or hepatocytes, would be particularly valuable.
These primary cells can be cultured under high-glucose conditions to induce polyol pathway activity. The effects of "this compound" on fructose accumulation, as well as on downstream cellular consequences like oxidative stress and apoptosis, can then be investigated. The use of primary cells allows for a more accurate prediction of the inhibitor's potential therapeutic effects in a living organism.
In Vivo Animal Models for this compound Evaluation
Diabetic Rodent Models (e.g., Streptozotocin-Induced Diabetes)
Streptozotocin (B1681764) (STZ)-induced diabetes in rodents is a widely used and well-established model for studying the complications of diabetes, including neuropathy. In this model, STZ, a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas, is administered to the animals, leading to a state of hyperglycemia that mimics type 1 diabetes. This chronic high blood sugar environment leads to an overactivation of the polyol pathway, where aldose reductase converts excess glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase (SORD). This pathway is implicated in the pathogenesis of diabetic neuropathy.
"this compound" has been evaluated in this model to determine its efficacy in mitigating the downstream effects of polyol pathway activation. A key study demonstrated that "this compound" is a highly potent and orally active inhibitor of sorbitol dehydrogenase. nih.gov In chronically diabetic rats, administration of "this compound" was shown to normalize the elevated levels of fructose in the sciatic nerve. nih.gov This is a significant finding as the accumulation of fructose and other metabolic consequences of increased polyol pathway flux are believed to contribute to nerve damage.
The compound exhibited exceptional in vivo potency, with a long duration of action. nih.gov This suggests that "this compound" can effectively inhibit its target enzyme in a living organism and maintain its effect over a prolonged period, which is a desirable characteristic for a therapeutic agent.
Interactive Data Table: In Vivo Efficacy of this compound in STZ-Induced Diabetic Rats
| Compound | Animal Model | Key Finding | Reference |
| This compound | Chronically diabetic rats (STZ-induced) | Normalization of elevated sciatic nerve fructose levels. nih.gov | nih.gov |
Models of Ischemia-Reperfusion Injury
Models of ischemia-reperfusion (I/R) injury are critical for investigating compounds that may protect tissues from the damage that occurs when blood supply is restored after a period of ischemia. This type of injury is relevant in various clinical settings, including heart attack, stroke, and organ transplantation. The polyol pathway has been implicated in the pathophysiology of I/R injury.
While the investigation of sorbitol dehydrogenase inhibitors in I/R injury models is an active area of research, to date, no specific in vivo data for "this compound" in animal models of ischemia-reperfusion injury has been found in publicly available scientific literature. Studies on other sorbitol dehydrogenase inhibitors have suggested potential protective effects in models of cardiac and liver I/R injury, but these findings cannot be directly attributed to "this compound" without specific investigation.
Genetic Models of SORD Deficiency
Genetic models of sorbitol dehydrogenase (SORD) deficiency are invaluable for understanding the direct consequences of a non-functional SORD enzyme and for testing potential therapeutic interventions. These models can be created through techniques like gene knockout or by identifying naturally occurring mutations that lead to a loss of SORD function. Such models are particularly relevant for studying rare genetic disorders like Charcot-Marie-Tooth disease, where mutations in the SORD gene have been identified as a cause.
Currently, there is no publicly available scientific literature detailing the evaluation of "this compound" in any genetic models of SORD deficiency. The primary therapeutic strategy being explored for SORD deficiency is the use of aldose reductase inhibitors to prevent the initial conversion of glucose to sorbitol, thereby preventing its accumulation. The role of a SORD inhibitor in a model where the enzyme is already deficient or absent would require careful consideration of the scientific rationale.
Pharmacodynamic and Metabolic Consequences of Sorbitol Dehydrogenase in 1 Intervention
Regulation of Polyol Pathway Intermediates by Sorbitol Dehydrogenase-IN-1
The primary and most direct consequence of inhibiting sorbitol dehydrogenase is the accumulation of its substrate, sorbitol scbt.com. The polyol pathway begins with aldose reductase converting glucose to sorbitol, a sugar alcohol that does not readily diffuse across cell membranes austinpublishinggroup.com. SDH then metabolizes this sorbitol to fructose (B13574) wikipedia.org. By blocking this second step, this compound effectively traps sorbitol intracellularly.
Research on other potent SDH inhibitors demonstrates the profound impact on sorbitol levels. In preclinical studies involving diabetic rats, the administration of an SDH inhibitor led to a substantial increase in sorbitol concentrations in tissues like the sciatic nerve and ocular tissues, where levels rose by fourfold or more compared to untreated diabetic subjects nih.govdiabetesjournals.org. In SDH-deficient mice, sorbitol levels in the sciatic nerve were found to be 38.1-fold higher than in non-diabetic controls with normal SDH activity nih.gov. This accumulation is a hallmark of SDH inhibition and is central to its pharmacodynamic profile.
Conversely, the inhibition of sorbitol dehydrogenase leads to a marked decrease in fructose production via the polyol pathway. As the enzymatic conversion of sorbitol is blocked, the downstream synthesis of fructose is consequently reduced.
Studies have validated this effect in various tissues. In diabetic rats treated with an SDH inhibitor, the typically elevated fructose levels in the sciatic nerve and retina were significantly attenuated nih.govdiabetesjournals.org. One study specifically measuring the flux through SDH by monitoring nerve fructose concentrations found that an inhibitor reduced this flux by 74% in diabetic rats nih.gov. This modulation of fructose levels is a key pharmacodynamic outcome, as fructose and its subsequent metabolites are implicated in various cellular processes and pathological states nih.gov.
Table 1: Effects of Sorbitol Dehydrogenase Inhibition on Polyol Pathway Intermediates in Diabetic Models
| Tissue | Change in Sorbitol Level | Change in Fructose Level | Reference |
|---|---|---|---|
| Sciatic Nerve | ▲ Increased >4-fold | ▼ Markedly attenuated | nih.gov |
| Ocular Tissues | ▲ Increased >4-fold | ▼ Markedly attenuated | nih.govdiabetesjournals.org |
| Sciatic Nerve | ▲ Increased 38.1-fold (in SDH-deficient mice) | ▼ No significant increase | nih.gov |
| Sciatic Nerve | Not specified | ▼ Decreased by 74% (flux) | nih.gov |
Influence on Cellular Redox Homeostasis
The sorbitol dehydrogenase-catalyzed reaction is a significant event in cellular redox balance, as it utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor and reduces it to NADH wikipedia.orgnih.gov. Under hyperglycemic conditions, the increased flux through the polyol pathway generates a substantial amount of NADH, which can lower the cytosolic NAD+/NADH ratio, creating a state of reductive stress nih.gov.
By inhibiting SDH, this compound prevents the reduction of NAD+ to NADH in this specific reaction. This action spares NAD+ and mitigates the decrease in the cytosolic NAD+/NADH ratio that is often associated with heightened polyol pathway activity rdd.edu.iqspandidos-publications.com. Research on SDH inhibition in a liver ischemia-reperfusion model demonstrated that pretreatment with an inhibitor markedly maintained the cytosolic NAD(H) proportion spandidos-publications.com. However, in a study on diabetic peripheral nerve, an SDH inhibitor did not prevent the diabetes-induced decrease in the cytosolic NAD+/NADH ratio, suggesting that the effects can be tissue- and context-dependent nih.gov.
The alteration of the NAD+/NADH ratio has far-reaching consequences for other metabolic pathways that are dependent on these cofactors. A higher NAD+/NADH ratio can stimulate NAD+-dependent enzymes. For instance, SDH inhibition has been shown to enhance the activity of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, which is involved in cellular stress resistance and metabolic regulation spandidos-publications.com.
Furthermore, NAD+ is an essential cofactor for glycolysis, specifically for the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Under conditions of high metabolic flux where NAD+ can become limited, SDH and GAPDH may compete for the available pool of cytosolic NAD+ spandidos-publications.com. By inhibiting SDH, this compound can alleviate this competition, potentially enhancing glycolytic flux, particularly under hypoxic or ischemic conditions spandidos-publications.com. This redirection of metabolic resources underscores the broader impact of SDH inhibition on cellular energy metabolism.
Table 2: Influence of Sorbitol Dehydrogenase Inhibition on Redox State and Downstream Pathways
| Cellular Component | Effect of SDH Inhibition | Downstream Implication | Reference |
|---|---|---|---|
| Cytosolic NAD+/NADH Ratio | Maintained or increased | Spares NAD+ for other reactions | spandidos-publications.com |
| Sirtuin 1 (SIRT1) | ▲ Enhanced activity | Increased cellular stress resistance | spandidos-publications.com |
| Glycolysis (GAPDH) | ▲ Potentially enhanced flux | Improved ATP generation under hypoxic conditions | spandidos-publications.com |
Organ-Specific Metabolic Responses to this compound
The metabolic impact of inhibiting sorbitol dehydrogenase is not uniform across all tissues. The response is largely dictated by the relative expression and activity of the two polyol pathway enzymes, aldose reductase and sorbitol dehydrogenase wikipedia.orgdiabetesjournals.org.
Tissues with Low SDH Activity: Tissues such as the retina, lens, kidney, and peripheral nerve Schwann cells have inherently low levels of sorbitol dehydrogenase wikipedia.org. In these tissues, sorbitol produced during hyperglycemia already has a tendency to accumulate, leading to osmotic stress austinpublishinggroup.comwikipedia.org. Further inhibition of the limited SDH activity in these tissues would be expected to exacerbate sorbitol accumulation significantly. Studies have confirmed that SDH inhibitors cause the most dramatic sorbitol increases in ocular tissues and sciatic nerve nih.govoup.com.
Tissues with High SDH Activity: In contrast, organs like the liver and seminal vesicles have high concentrations of sorbitol dehydrogenase wikipedia.org. These tissues efficiently convert sorbitol to fructose. In the liver, inhibition of SDH has been shown to be protective against ischemia-reperfusion injury, an effect linked to the preservation of the NAD+/NADH ratio and enhanced glycolysis spandidos-publications.com. In the seminal vesicles, where fructose is a key energy source for sperm, the metabolic consequences of SDH inhibition would be different, potentially impacting reproductive physiology. Wallerian degeneration experiments suggest a model where SDH is primarily localized in the axon of nerves, while aldose reductase is in the Schwann cell, highlighting metabolic compartmentalization even within a single tissue type diabetesjournals.org.
This tissue-specific enzymatic profile means that the pharmacodynamic effects of this compound will vary considerably throughout the body, leading to distinct organ-specific metabolic signatures.
Impact on Nerve Tissue Metabolism
Inhibition of sorbitol dehydrogenase in nerve tissue, particularly in the context of diabetes, leads to a significant alteration of the polyol pathway intermediates. The primary effect is the substantial accumulation of sorbitol and a marked reduction in fructose levels. diabetesjournals.orgproquest.com
Studies on diabetic rat models treated with sorbitol dehydrogenase inhibitors (SDIs) have demonstrated these effects. For instance, treatment with an SDI resulted in a 4.4-fold increase in nerve sorbitol and a 3.8-fold reduction in nerve fructose in diabetic rats. proquest.com In another study, an 11- to 14-fold increase in sorbitol levels in the sciatic nerve of diabetic rats was further amplified by fourfold or more with the administration of an SDI. diabetesjournals.org This same study noted that the diabetes-associated increases in fructose levels were markedly attenuated by the inhibitor. diabetesjournals.org
The inhibition of sorbitol dehydrogenase also influences the cellular redox state. The conversion of sorbitol to fructose by SDH utilizes NAD+ and produces NADH. wikipedia.org It has been hypothesized that increased flux through SDH in diabetic conditions contributes to an elevated NADH/NAD+ ratio, a state sometimes referred to as "pseudohypoxia". proquest.com By blocking this step, SDIs are expected to mitigate this redox imbalance. Indeed, one study showed that an SDI attenuated the increased lactate:pyruvate ratios in the sciatic nerve of diabetic rats, suggesting a rebalancing of the cytosolic NAD+/NADH couple. diabetesjournals.org
| Metabolite | Change with Diabetes | Change with SDI Treatment in Diabetes | Reference |
|---|---|---|---|
| Sorbitol | ▲ Increased 11-14 fold | ▲ Further increased by ≥4 fold | diabetesjournals.org |
| Fructose | ▲ Increased | ▼ Markedly attenuated/reduced | diabetesjournals.orgproquest.com |
| Lactate:Pyruvate Ratio | ▲ Increased | ▼ Attenuated | diabetesjournals.org |
| Phosphocreatine | ▼ Decreased | ▼ Further reduced | proquest.comnih.gov |
| Reduced Glutathione | ▼ Reduced | ▼ Further exacerbated | proquest.comnih.gov |
Effects on Renal and Retinal Metabolic Profiles
The polyol pathway is implicated in the pathogenesis of diabetic nephropathy and retinopathy. wikipedia.orgaustinpublishinggroup.comscienpress.com Tissues such as the retina, lens, and kidney have low levels of or are absent in sorbitol dehydrogenase, making them susceptible to sorbitol accumulation under hyperglycemic conditions. wikipedia.orgnih.gov This accumulation can lead to osmotic stress and cellular damage. wikipedia.orgaustinpublishinggroup.com
Inhibition of sorbitol dehydrogenase in these tissues would be expected to further increase sorbitol levels while decreasing fructose. Studies have shown that in the retina of diabetic rats, sorbitol levels are significantly elevated, and treatment with an SDI can further increase these levels. diabetesjournals.org Concurrently, the inhibitor markedly attenuates the diabetes-associated rise in retinal fructose levels. diabetesjournals.org Research on cultured bovine retinal pericytes has suggested that the SDH-mediated conversion of sorbitol to fructose, and the subsequent generation of reactive oxygen species (ROS), may play a role in the pathogenesis of diabetic retinopathy. nih.gov This would imply that inhibiting SDH could be protective by reducing fructose-related oxidative stress.
In the context of the kidney, sorbitol accumulation is also a key factor in diabetic complications. While direct studies on the effect of this compound on renal metabolic profiles are limited, research on genetically modified mice has explored the roles of sorbitol accumulation and redox state in diabetic albuminuria. researchgate.net These studies suggest that the diabetic redox state, which is influenced by the polyol pathway, is a critical determinant of renal injury. researchgate.net By preventing the reduction of NAD+ to NADH during the conversion of sorbitol to fructose, SDH inhibition could potentially help normalize the redox balance in renal tissue.
| Metabolite | Tissue | Change with SDI Treatment in Diabetes | Reference |
|---|---|---|---|
| Sorbitol | Ocular Tissues (Retina) | ▲ Increased significantly | diabetesjournals.org |
| Fructose | Ocular Tissues (Retina) | ▼ Markedly attenuated | diabetesjournals.org |
| Lactate:Pyruvate Ratio | Retina | ▼ Markedly attenuated | diabetesjournals.org |
Myocardial Metabolic Adaptations Following Inhibition
The myocardium is also affected by increased polyol pathway activity, particularly during ischemia. researchgate.net Global ischemia has been shown to increase myocardial SDH activity by approximately 1.5-fold. nih.gov Inhibition of sorbitol dehydrogenase has been identified as a potential strategy for protecting the ischemic myocardium. researchgate.netnih.gov
Intervention with an SDH inhibitor leads to several metabolic adaptations in the heart. A key finding is that SDH inhibition increases glucose oxidation, while the oxidation of fatty acids, like palmitate, remains unaffected. researchgate.netnih.gov This shift towards glucose oxidation is significant because under ischemic conditions, the heart's metabolism is altered, and enhancing glucose metabolism can be cardioprotective.
Furthermore, SDH inhibition reduces the tissue lactate/pyruvate ratio in both normoxic and ischemic conditions. researchgate.netnih.gov This reduction indicates a lower cytosolic NADH/NAD+ ratio, counteracting the state of pseudohypoxia that can result from increased SDH activity. researchgate.net By preserving the NAD+ pool, SDH inhibition may support glycolysis and other NAD+-dependent pathways that are crucial for cellular function during stress.
The metabolic benefits of SDH inhibition translate into improved energy status and reduced tissue injury. Studies have shown that in hearts treated with an SDI, ATP levels are higher during both ischemia and subsequent reperfusion. researchgate.netnih.gov This preservation of energy contributes to better functional recovery and reduced cell death. As a marker of myocardial injury, the release of creatine (B1669601) kinase during reperfusion was markedly attenuated in hearts treated with an SDH inhibitor. researchgate.netnih.gov These findings collectively identify sorbitol dehydrogenase as a novel target for cardioprotective interventions. researchgate.netnih.gov
| Metabolic Parameter | Condition | Effect of SDI | Reference |
|---|---|---|---|
| Glucose Oxidation | Normoxic/Ischemic | ▲ Increased | researchgate.netnih.gov |
| Lactate/Pyruvate Ratio | Normoxic/Ischemic | ▼ Reduced | researchgate.netnih.gov |
| ATP Levels | Ischemia/Reperfusion | ▲ Higher/Preserved | researchgate.netnih.gov |
| Creatine Kinase Release | Reperfusion | ▼ Markedly attenuated | researchgate.netnih.gov |
Investigation of Sorbitol Dehydrogenase in 1 in Pathophysiological Contexts
Role in Diabetic Complications Research
In hyperglycemic states, increased glucose flux through the polyol pathway is considered a key contributor to the development of diabetic complications. The role of SDH inhibition in this context has been a subject of intense investigation, yielding divergent results that underscore the pathway's complex role in different tissues.
Neuroaxonal Dystrophy in Diabetic Neuropathy Models
Contrary to the hypothesis that inhibiting the polyol pathway would be broadly protective, studies using Sorbitol Dehydrogenase-IN-1 compounds in models of diabetic autonomic neuropathy have shown a significant exacerbation of nerve damage.
In streptozotocin (B1681764) (STZ)-induced diabetic rats, treatment with SDH inhibitors such as CP-166,572 and SDI-158 led to a dramatically increased frequency of neuroaxonal dystrophy in ileal mesenteric nerves and prevertebral sympathetic ganglia. oup.comnih.govnih.gov While the structural appearance of the dystrophic axons was identical to that seen in long-term untreated diabetic animals, the lesions developed prematurely and in far greater numbers. nih.govnih.gov This accelerated axonopathy was observed in rats diabetic for as little as five weeks. nih.gov
The mechanism appears to be linked to the profound accumulation of sorbitol that results from blocking its conversion to fructose (B13574). nih.gov Interestingly, this detrimental effect was completely prevented by the simultaneous administration of an aldose reductase inhibitor, Sorbinil, which blocks the initial conversion of glucose to sorbitol. oup.comnih.gov This suggests that while sorbitol pathway activity is central to the pathology, the extreme buildup of the sorbitol intermediate is particularly neurotoxic in this model. nih.gov
| Model System | SDH Inhibitor Used | Primary Outcome | Key Finding |
|---|---|---|---|
| STZ-Diabetic Rats (Autonomic Neuropathy) | CP-166,572 / SDI-158 | Neuroaxonal Dystrophy (NAD) | Dramatically increased frequency and premature development of NAD. oup.comnih.gov |
| STZ-Diabetic Rats with co-treatment | SDI-158 + Sorbinil (Aldose Reductase Inhibitor) | Neuroaxonal Dystrophy (NAD) | Exacerbation of NAD was completely prevented. nih.gov |
| Non-diabetic Control Rats | CP-166,572 | Neuroaxonal Dystrophy (NAD) | No induction of NAD, despite marked increases in nerve sorbitol. nih.gov |
Retinopathy and Nephropathy Pathogenesis
The polyol pathway is strongly implicated in the pathogenesis of diabetic retinopathy and nephropathy. scienpress.com Tissues such as the retina, kidneys, and Schwann cells contain the first enzyme, aldose reductase, but have low levels or are deficient in sorbitol dehydrogenase. nih.gov In hyperglycemic conditions, this enzymatic imbalance leads to the intracellular accumulation of sorbitol, which cannot easily cross cell membranes. austinpublishinggroup.com The resulting osmotic stress is believed to cause cellular damage, contributing to the pathologies seen in these tissues, such as diabetic retinopathy and nephropathy. youtube.comyoutube.com While the role of the pathway is well-established, specific research focusing on the effects of SDH inhibitors like this compound in models of retinopathy and nephropathy is less documented compared to studies on aldose reductase inhibitors.
Cardiomyopathy Research and Myocardial Ischemic Injury
In contrast to the findings in diabetic neuropathy, research into this compound has identified a protective role in the context of myocardial ischemia. Studies using the specific SDH inhibitor CP-470,711 demonstrated that its administration protects the ischemic myocardium from injury. nih.gov In models of global ischemia and reperfusion, hearts treated with the SDH inhibitor showed a marked attenuation of creatine (B1669601) kinase release, a key marker of myocardial damage. nih.govresearchgate.net This cardioprotective effect suggests that, in the heart, inhibiting the conversion of sorbitol to fructose is metabolically advantageous during ischemic events. This is a significant finding, as it identifies SDH as a novel target for interventions aimed at protecting the heart, particularly in the context of diabetic cardiomyopathy where ischemic events are a major concern. nih.gov
Contribution to Ischemia-Reperfusion Injury Studies
The protective effects of this compound are not limited to the myocardium and have been observed in other models of ischemia-reperfusion (I/R) injury, a common cause of tissue damage in procedures like liver surgery and transplantation.
Hepatic Ischemia-Reperfusion Protection
In a mouse model of 70% hepatic I/R, pretreatment with the SDH inhibitor CP-470,711 was found to be significantly protective. spandidos-publications.comnih.gov The administration of the inhibitor alleviated I/R-induced liver injury, improved histological outcomes, and reduced the levels of hepatocyte apoptosis and necrosis. spandidos-publications.comnih.govovid.com These findings indicate that flux through SDH makes the liver more susceptible to I/R-induced damage and that targeting this enzyme could be a novel approach to protect the liver during surgical procedures involving temporary blood flow interruption. nih.gov
Mechanisms Involving Glucose Oxidation and ATP Levels
The protective effects of this compound in ischemic tissues appear to be rooted in fundamental metabolic alterations. The conversion of sorbitol to fructose by SDH consumes the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to produce NADH. During ischemia, cells become heavily reliant on glycolysis for ATP production, a process that requires a sufficient supply of NAD+.
By inhibiting SDH, more NAD+ is available for the glycolytic pathway. Research has shown that in the ischemic heart, SDH inhibition with CP-470,711 increased glucose oxidation. nih.govresearchgate.net It also reduced the tissue lactate/pyruvate ratio, a measure of the cytosolic NADH/NAD+ balance, and resulted in higher ATP levels during both ischemia and reperfusion. nih.govresearchgate.net
Similar mechanisms were observed in the liver, where pretreatment with an SDH inhibitor markedly maintained cytosolic ATP and NAD(H) proportions. spandidos-publications.comnih.gov This protection was linked to elevated glycolytic flux and the enhanced activity of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance. nih.gov
| Metabolic Parameter | Effect of SDH Inhibition | Tissue Studied | Underlying Mechanism |
|---|---|---|---|
| ATP Levels | Maintained / Higher | Myocardium, Liver | Preservation of NAD+ for glycolysis enhances ATP production. nih.govnih.gov |
| Cytosolic NADH/NAD+ Ratio | Reduced | Myocardium | Inhibition of NAD+ consumption by SDH. nih.govresearchgate.net |
| Glucose Oxidation | Increased | Myocardium | Enhanced glycolytic flux due to NAD+ availability. nih.gov |
| Sirtuin 1 (SIRT1) Activity | Enhanced | Liver | Associated with cellular protection and stress resistance. nih.gov |
This compound in Genetic SORD Deficiency Research Models
The investigation of therapeutic agents for Sorbitol Dehydrogenase (SORD) deficiency, a genetic disorder characterized by the toxic accumulation of sorbitol, has led to the development and testing of various research models. cmtrf.orgmusculardystrophyuk.org These models are crucial for understanding the pathophysiology of the disease and for evaluating the efficacy of potential treatments aimed at reducing sorbitol levels. nih.govoup.com The primary therapeutic strategy currently under investigation is the inhibition of aldose reductase, the enzyme responsible for the conversion of glucose to sorbitol. expertsincmt.comnih.gov By blocking this initial step in the polyol pathway, it is hypothesized that the accumulation of sorbitol in individuals with non-functional sorbitol dehydrogenase can be prevented or reduced. appliedtherapeutics.com
Research in this area has utilized a range of models, from invertebrate systems to mammalian models and patient-derived cells, to explore the effects of inhibiting sorbitol production.
Drosophila Models
The fruit fly, Drosophila melanogaster, has served as a valuable invertebrate model for studying the neurological consequences of SORD deficiency. Researchers have created Drosophila models with loss-of-function mutations in the SORD orthologue, which recapitulate key aspects of the human disease. nih.govcyagen.com These flies exhibit progressive motor impairment and synaptic degeneration. nih.govnih.gov
Studies using these models have demonstrated that treatment with aldose reductase inhibitors can significantly ameliorate these phenotypes. For instance, the administration of the aldose reductase inhibitor AT-007 (govorestat) to SORD-deficient flies led to a reduction in sorbitol levels, a recovery of motor function, and a rescue of degenerated motor neurons. expertsincmt.comnih.gov These findings in a simple organism provide a strong proof-of-concept for the therapeutic potential of aldose reductase inhibition in SORD deficiency.
Interactive Data Table: Research Findings in Drosophila Models of SORD Deficiency
| Model Characteristic | Phenotype Observed in Untreated SORD-Deficient Flies | Effect of Aldose Reductase Inhibitor Treatment |
| Genetics | Loss-of-function mutation in SORD orthologue | Not Applicable |
| Biochemistry | Increased sorbitol levels | Significant reduction in sorbitol levels |
| Neurology | Synaptic degeneration, motor neuron degeneration | Recovery of degenerated motor neurons |
| Behavior | Progressive motor impairment | Amelioration of motor phenotypes |
Rodent Models
To investigate the pathophysiology of SORD deficiency in a mammalian system that more closely resembles human physiology, researchers have developed Sord knockout (KO) rat models. nih.govcyagen.com These rats, which lack a functional SORD enzyme, exhibit many of the hallmark features of the human disease. oup.com
Biochemically, Sord KO rats show a significant accumulation of sorbitol in various tissues, including the serum, cerebrospinal fluid (CSF), and peripheral nerves. nih.govoup.com This accumulation is associated with the development of a motor-predominant peripheral neuropathy, characterized by abnormal gait, reduced motor nerve conduction velocities, and evidence of axonal degeneration. nih.govcyagen.com Histological examination of the peripheral nerves in these rats has revealed specific pathological changes, such as enlarged, "ballooned" myelin sheaths, primarily affecting myelinated motor axons. nih.govoup.com
While specific studies detailing the use of "this compound" in these models are not available, the Sord KO rat provides a critical platform for the preclinical evaluation of potential therapeutic agents, such as aldose reductase inhibitors. nih.gov
Interactive Data Table: Research Findings in Sord Knockout Rat Models
| Model Characteristic | Phenotype Observed in Untreated Sord KO Rats |
| Genetics | Knockout of the Sord gene |
| Biochemistry | Markedly increased sorbitol levels in serum, CSF, and peripheral nerves |
| Neurology | Motor-predominant peripheral neuropathy, slowed motor nerve conduction velocities, axonal degeneration |
| Histopathology | Degenerating myelinated axons, enlarged "ballooned" myelin sheaths in motor axons |
| Behavior | Abnormal gait patterns, decline in motor performance |
Human-Derived Cellular Models
Patient-derived cells, such as fibroblasts and induced pluripotent stem cell (iPSC)-derived motor neurons, offer a direct way to study the cellular mechanisms of SORD deficiency and to test the effects of therapeutic compounds in a human genetic context. appliedtherapeutics.comnih.gov
In fibroblasts derived from patients with SORD deficiency, researchers have confirmed a complete loss of the SORD protein and a corresponding significant increase in intracellular sorbitol levels. nih.govresearchgate.net Treatment of these patient-derived fibroblasts with an aldose reductase inhibitor has been shown to normalize intracellular sorbitol levels. nih.gov
More complex models using iPSCs from SORD-deficient patients have been differentiated into motor neurons, the primary cell type affected in the disease. These iPSC-derived motor neurons also demonstrate a substantial accumulation of sorbitol. nih.gov Similar to the findings in fibroblasts, treatment with the aldose reductase inhibitor AT-007 was able to suppress these elevated sorbitol levels. nih.gov These human cellular models are instrumental in confirming that the therapeutic strategy of aldose reductase inhibition is effective at the cellular level in the relevant human cell type.
Interactive Data Table: Research Findings in Human-Derived Cellular Models of SORD Deficiency
| Model Type | Key Findings in Untreated Cells | Effect of Aldose Reductase Inhibitor Treatment |
| Patient-Derived Fibroblasts | Complete loss of SORD protein, increased intracellular sorbitol | Normalization of intracellular sorbitol levels |
| iPSC-Derived Motor Neurons | Significant accumulation of intracellular sorbitol | Suppression of elevated sorbitol levels |
Medicinal Chemistry Strategies and Structure Activity Relationships of Sorbitol Dehydrogenase in 1 Analogues
Synthetic Approaches to Sorbitol Dehydrogenase-IN-1 and Derivatives
The synthesis of this compound, chemically known as 1-(R)-[4-[4-(4,6-dimethyl nih.govacs.orgresearchgate.nettriazin-2-yl)-2R,6S-dimethylpiperazin-1-yl]pyrimidin-2-yl]ethanol, and its derivatives involves a multi-step approach centered around the construction of the core pyrimidinyl-piperazine scaffold. A key strategy in the synthesis of related analogues involves the reaction of a substituted pyrimidine with a piperazine derivative.
For instance, a general approach to similar pyrimidinyl-piperazine compounds begins with the synthesis of a 4-substituted-2-(1-hydroxyethyl)pyrimidine. This intermediate can be prepared through various methods, including the reaction of a corresponding pyrimidine derivative with an appropriate organometallic reagent, such as a methyl Grignard reagent, on an aldehyde precursor. The resulting racemic alcohol can then be resolved to isolate the desired enantiomer.
The subsequent coupling of the pyrimidine moiety with the piperazine core is a crucial step. This is typically achieved through a nucleophilic substitution reaction where the piperazine nitrogen attacks an activated pyrimidine ring. The specific piperazine used for this compound is the 2R,6S-dimethylpiperazine substituted with a 4,6-dimethyl nih.govacs.orgresearchgate.nettriazin-2-yl group. The synthesis of this complex piperazine fragment itself requires a dedicated synthetic route.
Starting from a weak literature lead, medicinal chemistry efforts focused on developing a potent sorbitol dehydrogenase inhibitor (SDI). An unambiguous synthesis of an enantiomeric SDI, 4-[2-(1R-Hydroxy-ethyl)-pyrimidin-4-yl]-piperazine-1-sulfonic acid dimethylamide, was designed and executed. This synthesis served as a foundational methodology for developing more complex derivatives like this compound acs.orgnih.gov. The synthesis of related piperazino-pyrimidines has been a key area of exploration for developing orally-effective and long-acting SDH inhibitors nih.gov.
Structural Modifications and Their Influence on SDH Inhibition
The exploration of structural modifications around the core scaffold of early lead compounds was instrumental in the discovery of this compound. These modifications aimed to enhance potency, selectivity, and pharmacokinetic properties.
Exploration of Heterocycle Substitutions
A significant strategy in the optimization of early SDH inhibitors was the replacement of metabolically labile groups with various heterocycles. For example, an initial lead compound contained a N,N-dimethylsulfamoyl group which was found to be a metabolic liability. To improve the metabolic stability and duration of action, this group was replaced with a variety of heterocyclic moieties nih.gov.
This exploration led to the identification of the 4,6-dimethyl nih.govacs.orgresearchgate.nettriazin-2-yl group present in this compound as a highly favorable substitution. This particular heterocycle not only addressed the metabolic instability but also contributed significantly to the high inhibitory potency of the final compound. The structure-activity relationship studies revealed that the nature of the heterocycle plays a critical role in the interaction with the SDH enzyme nih.gov.
The following table summarizes the in vitro potency of some heterocyclic analogues:
| Compound | Heterocyclic Substitution | IC50 (nM) for human SDH |
|---|---|---|
| Lead Compound | N,N-dimethylsulfamoyl | 246 |
| Analogue 1 | Pyrimidine | ~100 |
| Analogue 2 | Pyridine | ~150 |
| This compound | 4,6-dimethyl nih.govacs.orgresearchgate.nettriazin-2-yl | 5 |
Chiral Purity and Enantiomeric Potency Considerations
Chirality plays a crucial role in the potency of this compound and its analogues. The presence of stereocenters in the 1-hydroxyethyl side chain and the dimethylpiperazine ring necessitates careful consideration of enantiomeric purity.
Studies on related compounds demonstrated a significant difference in inhibitory activity between enantiomers. For the analogue 4-[2-(1-hydroxy-ethyl)-pyrimidin-4-yl]-piperazine-1-sulfonic acid dimethylamide, the (R)-enantiomer was found to be more than 10 times more potent than the (S)-enantiomer acs.org. This highlights the specific stereochemical requirements for optimal binding to the active site of the SDH enzyme.
This compound itself possesses a specific stereochemistry: (R) at the hydroxyethyl group and (2R, 6S) for the dimethylpiperazine ring. This specific configuration is critical for its exceptional potency. The synthesis of enantiomerically pure compounds is therefore a key aspect of the medicinal chemistry efforts in this area acs.orgnih.gov. The precise arrangement of the substituents allows for optimal interactions with the amino acid residues in the enzyme's active site.
The following table illustrates the importance of chirality for SDH inhibition:
| Compound | Stereochemistry | IC50 (nM) for human SDH |
|---|---|---|
| Racemic Analogue | (R/S)-hydroxyethyl | 173 |
| (S)-enantiomer | (S)-hydroxyethyl | >1000 |
| (R)-enantiomer | (R)-hydroxyethyl | <100 |
| This compound | (R)-hydroxyethyl, (2R, 6S)-dimethylpiperazine | 5 |
Optimization of Pharmacological Profiles for In Vivo Applications
A primary goal in the development of this compound was to achieve a compound with a pharmacological profile suitable for in vivo use, including good oral bioavailability and a long duration of action. The structural modifications, particularly the introduction of the dimethyltriazine heterocycle and the optimization of the piperazine linker, were crucial in achieving this goal nih.gov.
This compound demonstrated exceptional in vivo potency, normalizing elevated fructose (B13574) levels in the sciatic nerve of chronically diabetic rats at a very low oral dose of 50 µg/kg nih.govmedchemexpress.com. Furthermore, it exhibited a sustained duration of action, lasting for over 24 hours nih.gov.
The optimization process involved a careful balance of potency, metabolic stability, and physicochemical properties. For instance, the lipophilicity of the molecule was fine-tuned to ensure good absorption and distribution. The final compound, this compound, possesses a combination of attractive pharmaceutical properties, including good solubility in simulated gastric fluid and excellent membrane permeability as suggested by Caco-2 cell assays nih.gov. These characteristics contribute to its excellent oral absorption and long-lasting effects observed in preclinical models nih.gov. The successful optimization of this series of compounds highlights the importance of a multi-parameter approach in medicinal chemistry to translate potent in vitro activity into in vivo efficacy nih.gov.
Advanced Research Techniques in Sorbitol Dehydrogenase in 1 Studies
Target Engagement and Occupancy Studies
Confirming that a molecule like Sorbitol Dehydrogenase-IN-1 directly interacts with its intended target, sorbitol dehydrogenase (SDH), within a complex cellular environment is crucial. Target engagement assays provide this confirmation and can quantify the extent of target occupancy.
Cellular Thermal Shift Assay (CETSA)
A primary method for verifying target engagement in intact cells and tissues is the Cellular Thermal Shift Assay (CETSA) nih.govrsc.org. This technique is based on the principle that when a ligand, such as this compound, binds to its target protein (SDH), it generally confers thermal stability to the protein nih.govdundee.ac.uk.
The experimental workflow involves treating cells with the inhibitor, heating the cell lysates to various temperatures, and then separating the soluble protein fraction from the aggregated, denatured proteins. The amount of soluble SDH remaining at each temperature is quantified, typically by Western blot or mass spectrometry nih.gov. In the presence of a binding compound like this compound, the SDH protein will remain soluble at higher temperatures compared to untreated controls, resulting in a characteristic "thermal shift" dundee.ac.uk. This method provides direct evidence of target binding in a physiological context without requiring modification of the inhibitor or the target nih.gov.
Table 1: Overview of Target Engagement Methodologies for this compound
| Technique | Principle | Application to this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating. | Confirms direct binding of this compound to SDH in intact cells by measuring the increased melting temperature of the SDH protein. |
| Isothermal Dose-Response Fingerprinting (ITDRF-CETSA) | Measures the concentration-dependent stabilization of the target protein at a fixed temperature. | Quantifies the potency of this compound in engaging SDH within the cellular milieu, determining an effective concentration for target binding. |
| In-situ Proteome-wide CETSA (MS-CETSA) | Uses mass spectrometry to identify all proteins stabilized by a compound at a proteome-wide level. | Assesses the selectivity of this compound by identifying if it binds to other proteins besides SDH, providing a comprehensive off-target profile. |
Bioanalytical Method Development for this compound Quantification
To understand the pharmacokinetic and pharmacodynamic properties of this compound, robust and sensitive bioanalytical methods are required to quantify the inhibitor itself in various biological matrices like plasma, serum, and tissue homogenates. Furthermore, methods to measure the substrate (sorbitol) and product (fructose) of the SDH-catalyzed reaction are essential for assessing the inhibitor's biological effect.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for quantifying small molecules like this compound in complex biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.govcoresta.org. This technique offers high sensitivity, selectivity, and a wide dynamic range.
A typical method development would involve:
Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. An isotopically labeled internal standard is added to ensure accuracy and precision.
Chromatographic Separation: Utilizing an Ultra-Performance Liquid Chromatography (UPLC) system to separate the inhibitor from endogenous matrix components. A hydrophilic interaction liquid chromatography (HILIC) column can be effective for polar molecules and their metabolites nih.govresearchgate.net.
Mass Spectrometric Detection: The separated inhibitor is ionized (e.g., using electrospray ionization) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored, ensuring high selectivity coresta.org.
This validated LC-MS/MS assay can then be used in preclinical and clinical studies to determine the concentration-time profile of the inhibitor. In parallel, similar LC-MS/MS methods are developed to measure sorbitol and fructose (B13574) levels, which serve as crucial biomarkers to evaluate the pharmacodynamic effect of SDH inhibition nih.govcreative-proteomics.com.
Table 2: Key Parameters for LC-MS/MS Method Development
| Parameter | Description | Relevance for this compound Analysis |
| Chromatography | Separation of the analyte from other compounds. | A HILIC or Reversed-Phase C18 column would be selected based on the inhibitor's polarity to achieve optimal separation from matrix interferences. |
| Ionization Source | Method to generate ions from the analyte (e.g., ESI). | Electrospray Ionization (ESI) in either positive or negative mode would be optimized to achieve the most stable and intense signal for the inhibitor. |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | A triple quadrupole mass spectrometer is typically used for its sensitivity and selectivity in quantitative analysis. |
| Detection Mode | Specific ion transitions monitored (e.g., MRM). | Specific precursor and product ions for this compound are identified to create a highly selective detection method, minimizing background noise. |
| Validation | Process to ensure the method is accurate, precise, and reliable. | The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines for biomarker quantification. |
Spectroscopic and Crystallographic Analyses of SDH-Inhibitor Complexes
Understanding the precise molecular interactions between this compound and the SDH enzyme is fundamental for rational drug design and inhibitor optimization. X-ray crystallography and various spectroscopic techniques provide atomic-level insights into the structure of the enzyme-inhibitor complex.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with ligands wikipedia.orgnih.gov. The crystal structure of human SDH has been solved, revealing it is a tetramer of identical subunits, with each subunit containing a catalytic zinc ion essential for its function wikipedia.org.
To study the interaction with an inhibitor, researchers co-crystallize the purified SDH protein with this compound. By analyzing the X-ray diffraction pattern from the resulting crystal, a detailed 3D electron density map of the complex can be generated. This map reveals:
The exact binding pose of this compound within the active site of SDH.
Key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues of the enzyme nih.gov.
Coordination of the inhibitor with the catalytic zinc ion.
Any conformational changes in the enzyme that occur upon inhibitor binding.
This structural information provides a definitive confirmation of the inhibitor's binding mode and serves as a blueprint for designing next-generation inhibitors with improved potency and selectivity nih.govresearchgate.net.
Table 3: Representative Crystallographic Data for a Human SDH-Inhibitor Complex
| Parameter | Value | Significance |
| PDB Code | e.g., 1PL8 | Unique identifier for the deposited structure in the Protein Data Bank. |
| Resolution (Å) | 2.20 | A measure of the level of detail in the crystal structure. Lower numbers indicate higher resolution. |
| Space Group | P62 | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (Å) | a=138.8, b=138.8, c=77.6 | The dimensions of the basic repeating unit of the crystal. |
| Key Active Site Residues | Cys44, His69, Glu70 | Amino acids shown to be directly involved in zinc coordination and catalysis. |
| Inhibitor Interactions | Coordination to Zinc, Hydrophobic interactions | Reveals how the inhibitor binds and blocks the active site. |
(Note: Data is representative based on published human SDH structures wikipedia.org)
Emerging Research Directions and Translational Perspectives for Sorbitol Dehydrogenase in 1
Identification of Novel Biomarkers for SDH Inhibition
Effective clinical development and research application of Sorbitol Dehydrogenase-IN-1 necessitate the identification of reliable biomarkers to monitor its pharmacodynamic activity and therapeutic efficacy. Research has pointed to several potential candidates.
The most direct biomarkers for SDH inhibition are the substrate and product of the enzymatic reaction: sorbitol and fructose (B13574). Inhibition of SDH is expected to cause an accumulation of sorbitol and a reduction in fructose levels in tissues and bodily fluids. Indeed, studies with other potent SDH inhibitors have demonstrated this effect. For instance, the inhibitor CP-642,931 led to a 152-fold increase in serum sorbitol in healthy volunteers after seven days of administration researchgate.net. Similarly, another inhibitor, SDI-711, significantly increased sorbitol and decreased fructose content in the ganglia of both control and diabetic rats nih.gov. Therefore, measuring the sorbitol-to-fructose ratio in serum or specific tissues could serve as a primary pharmacodynamic biomarker for the action of this compound.
Beyond direct pathway metabolites, the enzyme SDH itself is an emerging biomarker for drug-induced liver injury (DILI) jmchemsci.comnih.gov. SDH is predominantly located in the cytoplasm of hepatocytes, and its levels in serum are normally very low jmchemsci.com. An increase in serum SDH can indicate hepatocyte damage jmchemsci.com. Monitoring SDH levels during treatment with any new compound, including SDH inhibitors, is therefore relevant for safety assessment.
Furthermore, downstream metabolic consequences of polyol pathway modulation can offer additional biomarkers. For example, SORD (SDH) deficiency has been associated with reduced ATP production and an accumulation of reactive oxygen species (ROS), indicating mitochondrial dysfunction nih.govnih.gov. Plasma malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, has also been measured in studies involving the polyol pathway jensenlab.org. These markers could be valuable in assessing the cellular impact of SDH inhibition in various pathological contexts.
Table 1: Potential Biomarkers for Monitoring Sorbitol Dehydrogenase (SDH) Inhibition
| Biomarker Category | Specific Biomarker | Rationale for Use | Relevant Findings |
|---|---|---|---|
| Direct Pharmacodynamic | Serum/Tissue Sorbitol | Substrate of SDH; levels expected to increase significantly with inhibition. | A 152-fold increase in serum sorbitol was observed with the SDH inhibitor CP-642,931 researchgate.net. |
| Direct Pharmacodynamic | Serum/Tissue Fructose | Product of SDH; levels expected to decrease with inhibition. | The SDH inhibitor SDI-711 decreased fructose content by 20-75% in rat ganglia nih.gov. |
| Enzyme-related | Serum SDH Levels | SDH is a specific indicator of hepatocyte damage jmchemsci.com. | Serum SDH increases during acute hepatocyte damage jmchemsci.com. |
| Downstream/Cellular | Reactive Oxygen Species (ROS) | SORD (SDH) deficiency is linked to ROS accumulation nih.govnih.gov. | Treatment with AT-007 (an ARI used for SORD deficiency) reduced ROS accumulation nih.gov. |
| Downstream/Cellular | ATP Production | SORD (SDH) deficiency leads to reduced ATP, indicating mitochondrial dysfunction nih.gov. | A Drosophila model of SORD deficiency showed reduced ATP production in the brain nih.gov. |
| Downstream/Cellular | Plasma Malondialdehyde (MDA) | A marker of lipid peroxidation and oxidative stress related to the polyol pathway jensenlab.org. | Melatonin was found to decrease plasma MDA content in a study of diabetic cataract involving SDH jensenlab.org. |
Investigation of Synergistic Effects with Other Metabolic Modulators
The polyol pathway does not operate in isolation; it intersects with central energy-producing pathways like glycolysis and lipid metabolism austinpublishinggroup.com. This interconnectedness suggests that inhibiting SDH with this compound could have synergistic effects when combined with other metabolic modulators.
A significant emerging area of research is the link between SDH activity and the cholesterol synthesis pathway, particularly in the context of cancer. Recent studies have shown that the glucose-fructose mixture found in sugary drinks activates SDH (SORD), which in turn boosts glucose metabolism and triggers the cholesterol synthesis pathway, promoting cancer cell mobility and metastasis indiatimes.compew.orgmdanderson.orgnewsweek.com. This pathway is the same one targeted by statins, a common class of cholesterol-lowering drugs. Preclinical research demonstrated that blocking SDH or treating with statins slowed cancer spread, even when sugary drinks were consumed pew.orgnewsweek.com. This provides a strong rationale for investigating the synergistic potential of this compound with statins for cancer therapy, particularly for colorectal cancer indiatimes.com.
The fructose produced by SDH can be phosphorylated to enter glycolysis or lipogenesis austinpublishinggroup.com. Therefore, combining an SDH inhibitor with modulators of these pathways could be another avenue for synergistic action. For instance, in conditions characterized by metabolic dysregulation, co-administration of this compound with agents that modulate glycolysis or fatty acid oxidation, such as trimetazidine or ranolazine, could offer novel therapeutic strategies for conditions like heart failure where energy metabolism is impaired researchgate.net.
Exploration of this compound in Non-Diabetic Pathologies
While the role of the polyol pathway in diabetic complications is well-established, the function of SDH in other diseases is an expanding field of research, opening new potential applications for this compound.
Colorectal Cancer: As mentioned, a groundbreaking series of studies has implicated SDH in the progression of colorectal cancer. The research found that the combination of glucose and fructose, common in sweetened beverages, activates SDH, which enhances cancer cell mobility and promotes metastasis to the liver indiatimes.commdanderson.org. This effect was not observed with glucose or fructose alone, highlighting the specific role of the metabolic flux through SDH indiatimes.compew.org. Blocking the SORD enzyme in preclinical models slowed this metastatic process mdanderson.orgnewsweek.com. These findings strongly suggest that SDH inhibitors like this compound could be repurposed as anti-metastatic agents in oncology.
Hereditary Neuropathies: Sorbitol dehydrogenase deficiency, caused by mutations in the SORD gene, has been identified as a common cause of autosomal recessive hereditary neuropathy nih.govnih.gov. The loss of SDH function leads to extremely high intracellular levels of sorbitol, causing neurodegeneration, locomotor impairment, and synaptic dysfunction nih.govnih.gov. While this pathology is caused by a lack of SDH, research into treating it highlights the critical role of the pathway in neuronal health. Studies have used a next-generation aldose reductase inhibitor (AT-007) to block the production of sorbitol in the first place, thereby mitigating the toxic effects of its accumulation in SORD-deficient models nih.govnih.gov. This underscores the therapeutic potential of modulating the polyol pathway in non-diabetic neurological disorders.
Development of Next-Generation Sorbitol Dehydrogenase Inhibitors for Enhanced Research Utility
The development of potent and specific inhibitors is crucial for both therapeutic application and basic research. This compound is itself a potent inhibitor medchemexpress.com. The ongoing development of new agents focuses on improving potency, selectivity, and pharmacokinetic properties.
For example, the SDH inhibitor SDI-711 was noted to be approximately 50 times more potent than a previous, structurally related compound, demonstrating clear generational progress in drug design nih.gov. Another novel inhibitor, CP-642,931, was shown to be a potent and specific SDH inhibitor that is rapidly absorbed orally and effectively inhibits the enzyme researchgate.net.
An alternative "next-generation" strategy focuses not on inhibiting SDH itself, but on managing the pathological consequences of its dysfunction. In the case of SORD deficiency, where SDH is absent, the focus has shifted upstream to aldose reductase (AR), the enzyme that produces sorbitol. The development of AT-007 (govorestat), a CNS-penetrant aldose reductase inhibitor, is a prime example nih.govnih.gov. By inhibiting AR, AT-007 significantly reduces the accumulation of toxic sorbitol, thereby ameliorating the neuropathy caused by the lack of SDH function nih.govnih.gov. This approach represents a paradigm shift, targeting a different enzyme in the same pathway to treat a disease caused by SDH loss-of-function. This highlights the sophisticated strategies being employed to modulate the polyol pathway for therapeutic benefit.
Table 2: Profile of Selected Polyol Pathway Modulators
| Compound Name | Target Enzyme | Key Characteristics | Investigational Context |
|---|---|---|---|
| This compound | Sorbitol Dehydrogenase (SDH) | Potent and orally active; IC₅₀ of 4 nM (rat) and 5 nM (human) medchemexpress.com. | Research tool for studying SDH inhibition. |
| CP-642,931 | Sorbitol Dehydrogenase (SDH) | Potent, specific, and rapidly absorbed oral inhibitor researchgate.net. | Investigated in healthy volunteers; shown to increase serum sorbitol significantly researchgate.net. |
| SDI-711 | Sorbitol Dehydrogenase (SDH) | ~50-fold more potent than its predecessor, SDI-158 nih.gov. | Used in preclinical models to study the role of SDH in diabetic autonomic neuropathy nih.gov. |
| AT-007 (Govorestat) | Aldose Reductase (AR) | Next-generation, CNS-penetrant ARI with an IC₅₀ of 100 pM nih.gov. | Developed to treat SORD deficiency by preventing sorbitol accumulation nih.govnih.gov. |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Fructose |
| Sorbitol |
| Glucose |
| CP-642,931 |
| SDI-711 |
| AT-007 (Govorestat) |
| Trimetazidine |
| Ranolazine |
| Statins |
Q & A
Basic Research Questions
Q. How is Sorbitol dehydrogenase-IN-1 structurally characterized, and what analytical methods are critical for validating its purity and identity?
- Methodological Answer : Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For purity validation, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. New compounds must demonstrate ≥95% purity, with detailed chromatograms and spectral data provided in supplementary materials . For known compounds, cross-referencing with existing literature (e.g., SOR1/SOR2 homologs in yeast) is essential to confirm identity .
Q. What in vitro assays are recommended to assess this compound’s inhibitory activity against SDH isoforms?
- Methodological Answer : Use enzyme kinetics assays with recombinant SDH isoforms (e.g., human SDH or yeast SOR1/SOR2) in a buffer containing NAD⁺ and sorbitol. Measure NADH production spectrophotometrically at 340 nm. Calculate IC₅₀ values via nonlinear regression analysis (GraphPad Prism) with triplicate runs to ensure reproducibility. Include positive controls (e.g., SDH inhibitors like CP-470,711) and negative controls (DMSO vehicle) .
Q. How should researchers design dose-response experiments to evaluate off-target effects of this compound?
- Methodological Answer : Test the compound against a panel of structurally related dehydrogenases (e.g., aldose reductase, lactate dehydrogenase) at concentrations up to 10× IC₅₀. Use fluorescence polarization assays or activity-based protein profiling (ABPP) to detect non-specific binding. Data should include selectivity ratios (IC₅₀ for off-target vs. SDH) to establish specificity .
Advanced Research Questions
Q. What experimental strategies address contradictory findings in this compound’s efficacy across different cell lines or animal models?
- Methodological Answer : Contradictions often arise from differences in SDH isoform expression or polyol pathway activity. Perform RNA-seq or Western blotting to quantify SDH levels in model systems. Use CRISPR knockout cell lines (e.g., SDH⁻/⁻) to confirm on-target effects. For animal studies, standardize strain-specific metabolic profiles (e.g., diabetic vs. non-diabetic rodents) and report baseline sorbitol/fructose ratios .
Q. How can researchers optimize in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound?
- Methodological Answer : Conduct preliminary PK studies in rodents using LC-MS/MS to measure plasma half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC). For PD, correlate SDH inhibition with tissue sorbitol/fructose levels via gas chromatography-mass spectrometry (GC-MS). Include time-course analyses (e.g., 0–24 hours post-administration) and dose escalation (1–100 mg/kg) to establish therapeutic windows .
Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data of this compound analogs?
- Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability in HTS. Use cluster analysis (e.g., hierarchical clustering, PCA) to group compounds by structural and activity profiles. For dose-response validation, employ Bayesian modeling to estimate uncertainty in IC₅₀ values. Report false discovery rates (FDR) using Benjamini-Hochberg correction .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies between in vitro IC₅₀ values and in vivo efficacy metrics for this compound?
- Methodological Answer : Discrepancies may stem from poor bioavailability or metabolic instability. Perform stability assays in liver microsomes to assess cytochrome P450 metabolism. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. If in vivo activity remains low, consider prodrug strategies or nanoparticle-based delivery systems to enhance bioavailability .
Q. What protocols ensure reproducibility of this compound’s effects in diabetic neuropathy models?
- Methodological Answer : Standardize animal models (e.g., streptozotocin-induced diabetic rats) with matched glycemic controls. Measure motor nerve conduction velocity (MNCV) and intra-epidermal nerve fiber density (IENFD) pre- and post-treatment. Use blinded scoring for histopathological analyses. Publish raw data (e.g., Excel files) and detailed protocols in supplementary materials to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
